molecular formula C4H3N5O B15096605 3a,6-Dihydrotriazolo[4,5-d]pyrimidin-7-one

3a,6-Dihydrotriazolo[4,5-d]pyrimidin-7-one

Katalognummer: B15096605
Molekulargewicht: 137.10 g/mol
InChI-Schlüssel: JNXBUGUHRRDXPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3a,6-Dihydrotriazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines elements of both triazole and pyrimidine rings, making it a versatile scaffold for the development of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3a,6-Dihydrotriazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which can then be alkylated with various alkyl halides to produce the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 3a,6-Dihydrotriazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as triethylamine in acetonitrile.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

3a,6-Dihydrotriazolo[4,5-d]pyrimidin-7-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3a,6-Dihydrotriazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication and transcription . This mechanism is particularly effective in cancer cells, which rely on rapid DNA replication for proliferation.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3a,6-Dihydrotriazolo[4,5-d]pyrimidin-7-one is unique due to its triazole-pyrimidine fusion, which imparts distinct chemical and biological properties. This fusion enhances its ability to interact with various biological targets, making it a valuable scaffold for drug development.

Eigenschaften

Molekularformel

C4H3N5O

Molekulargewicht

137.10 g/mol

IUPAC-Name

3a,6-dihydrotriazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C4H3N5O/c10-4-2-3(5-1-6-4)8-9-7-2/h1,3H,(H,5,6,10)

InChI-Schlüssel

JNXBUGUHRRDXPK-UHFFFAOYSA-N

Kanonische SMILES

C1=NC2C(=NN=N2)C(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.